molecular formula C17H19NO3S B4793391 2-(4-methoxyphenoxy)-N-[3-(methylthio)phenyl]propanamide

2-(4-methoxyphenoxy)-N-[3-(methylthio)phenyl]propanamide

Cat. No. B4793391
M. Wt: 317.4 g/mol
InChI Key: PKQMPSDELLRPJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methoxyphenoxy)-N-[3-(methylthio)phenyl]propanamide, also known as MPTP, is a chemical compound used in scientific research for its unique biochemical and physiological effects. This compound is synthesized through a specific method and has been extensively studied for its mechanism of action and potential applications in various fields.

Mechanism of Action

2-(4-methoxyphenoxy)-N-[3-(methylthio)phenyl]propanamide exerts its effects by selectively targeting and destroying dopamine-producing neurons in the brain. This results in a decrease in dopamine levels, which is a hallmark of Parkinson's disease. The exact mechanism of 2-(4-methoxyphenoxy)-N-[3-(methylthio)phenyl]propanamide-induced neurotoxicity is not fully understood, but it is thought to involve the formation of toxic metabolites that damage neurons.
Biochemical and Physiological Effects:
2-(4-methoxyphenoxy)-N-[3-(methylthio)phenyl]propanamide has a number of biochemical and physiological effects on the body. In addition to its neurotoxic effects, 2-(4-methoxyphenoxy)-N-[3-(methylthio)phenyl]propanamide has been shown to induce oxidative stress, inflammation, and mitochondrial dysfunction. These effects may contribute to the development of Parkinson's disease and other neurological disorders.

Advantages and Limitations for Lab Experiments

2-(4-methoxyphenoxy)-N-[3-(methylthio)phenyl]propanamide has several advantages for use in lab experiments. It is a well-characterized compound with a known mechanism of action, making it a reliable tool for studying Parkinson's disease. Additionally, 2-(4-methoxyphenoxy)-N-[3-(methylthio)phenyl]propanamide-induced neurotoxicity can be easily measured and quantified, allowing for accurate assessment of treatment efficacy.
However, there are also limitations to the use of 2-(4-methoxyphenoxy)-N-[3-(methylthio)phenyl]propanamide in lab experiments. It is a highly toxic compound that requires careful handling and disposal. Additionally, the neurotoxic effects of 2-(4-methoxyphenoxy)-N-[3-(methylthio)phenyl]propanamide are irreversible, making it difficult to use in long-term studies.

Future Directions

There are several potential future directions for research involving 2-(4-methoxyphenoxy)-N-[3-(methylthio)phenyl]propanamide. One area of interest is the development of new treatments for Parkinson's disease. 2-(4-methoxyphenoxy)-N-[3-(methylthio)phenyl]propanamide-induced neurotoxicity can be used to test the efficacy of potential treatments, and new compounds that protect against 2-(4-methoxyphenoxy)-N-[3-(methylthio)phenyl]propanamide toxicity may have therapeutic potential.
Another potential direction for research is the study of the role of oxidative stress and inflammation in neurodegenerative diseases. 2-(4-methoxyphenoxy)-N-[3-(methylthio)phenyl]propanamide-induced oxidative stress and inflammation may contribute to the development of Parkinson's disease, and further research is needed to fully understand these mechanisms.
Conclusion:
In conclusion, 2-(4-methoxyphenoxy)-N-[3-(methylthio)phenyl]propanamide, or 2-(4-methoxyphenoxy)-N-[3-(methylthio)phenyl]propanamide, is a valuable compound for scientific research. Its unique mechanism of action and potential applications in various fields make it a useful tool for studying Parkinson's disease and other neurological disorders. Further research is needed to fully understand the biochemical and physiological effects of 2-(4-methoxyphenoxy)-N-[3-(methylthio)phenyl]propanamide and to develop new treatments for neurodegenerative diseases.

Scientific Research Applications

2-(4-methoxyphenoxy)-N-[3-(methylthio)phenyl]propanamide has been widely used in scientific research for its potential applications in various fields. One of the primary applications of 2-(4-methoxyphenoxy)-N-[3-(methylthio)phenyl]propanamide is in the study of Parkinson's disease. 2-(4-methoxyphenoxy)-N-[3-(methylthio)phenyl]propanamide has been shown to induce Parkinson's-like symptoms in animal models, making it a useful tool for studying the mechanisms of the disease and developing potential treatments.

properties

IUPAC Name

2-(4-methoxyphenoxy)-N-(3-methylsulfanylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3S/c1-12(21-15-9-7-14(20-2)8-10-15)17(19)18-13-5-4-6-16(11-13)22-3/h4-12H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKQMPSDELLRPJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC(=CC=C1)SC)OC2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-methoxyphenoxy)-N-[3-(methylsulfanyl)phenyl]propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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